molecular formula C9H15Cl3N2S B2383534 4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride CAS No. 2126159-70-2

4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride

Cat. No.: B2383534
CAS No.: 2126159-70-2
M. Wt: 289.64
InChI Key: SBLSTVPNGSCZDC-UHFFFAOYSA-N
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Description

4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position of the thiazole ring and a piperidin-4-ylmethyl group attached to the 2nd position. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. For instance, the reaction between 2-chloroacetophenone and thiourea under acidic conditions can yield 2-aminothiazole.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidin-4-ylmethyl Group: The piperidin-4-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the thiazole derivative with piperidine in the presence of a suitable base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the molecule.

    Substitution: The chlorine atom in the thiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide
  • 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine

Uniqueness

4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its solubility in water due to the dihydrochloride form also makes it advantageous for certain applications.

Biological Activity

4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and studies.

  • Chemical Name : this compound
  • CAS Number : 2126159-70-2
  • Molecular Formula : C₈H₁₄Cl₂N₂S
  • Molecular Weight : 289.7 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains, particularly in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.5 μg/mL
Escherichia coli0.5 μg/mL1.0 μg/mL

These results suggest that the compound possesses bactericidal properties, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

Thiazole derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC₅₀ (μM) Mechanism of Action
Human glioblastoma U25110–30Induction of apoptosis
Human melanoma WM793<20Inhibition of cell proliferation

The presence of the thiazole ring is critical for enhancing the anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Modulation of Signaling Pathways : It could affect signaling pathways associated with cell growth and apoptosis, particularly in cancer cells.
  • Biofilm Disruption : Its efficacy in disrupting biofilms suggests a potential mechanism involving interference with microbial adhesion and colonization processes.

Case Studies

Several case studies have documented the effectiveness of thiazole derivatives in clinical settings:

  • Antimicrobial Resistance Study : A study evaluated the resistance patterns of Staphylococcus aureus to conventional antibiotics and found that the introduction of thiazole derivatives like this compound significantly reduced resistance rates .
  • Cancer Treatment Trials : Clinical trials involving thiazole-based compounds reported improved outcomes in patients with advanced melanoma when combined with standard therapies .

Properties

IUPAC Name

5-chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2S.2ClH/c10-8-6-12-9(13-8)5-7-1-3-11-4-2-7;;/h6-7,11H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLSTVPNGSCZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC=C(S2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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